2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride
Description
Properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3.2ClH/c1-15-4-6-21(7-5-15)18(23)14-20-10-8-19(9-11-20)13-16(22)17-3-2-12-24-17;;/h2-3,12,15-16,22H,4-11,13-14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQDDIMIUQEDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; dihydrochloride
- Molecular Formula : C15H23Cl2N5O3S
- Molecular Weight : 424.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, compounds containing furan rings have been shown to exhibit diverse pharmacological effects:
-
Receptor Interaction : Furan derivatives can act as modulators for several receptors, including:
- Kappa Opioid Receptors : Potential analgesic effects.
- GABA Receptors : Possible anxiolytic properties.
- COX-2 Inhibition : Anti-inflammatory effects.
- Biochemical Pathways : The compound may influence pathways involving neurotransmitters and hormones, contributing to its therapeutic potential in neurological and psychiatric disorders.
- Pharmacokinetics : The presence of the furan ring enhances solubility and bioavailability, which is crucial for effective drug delivery.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related piperazine derivatives. For example, compounds similar to the one have shown significant activity against various bacterial strains, including:
- Xanthomonas axonopodis
- Ralstonia solanacearum
These findings suggest that the compound may possess similar antimicrobial characteristics due to the structural similarities with other active piperazine derivatives .
Anticancer Potential
Research has indicated that piperazine-based compounds exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation and apoptosis. A study demonstrated that certain piperazine derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines .
Study 1: Antimicrobial Efficacy
A study conducted on piperazine derivatives showed that modifications in the molecular structure significantly enhanced their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with furan rings had improved interactions with bacterial cell membranes.
Study 2: Neuropharmacological Effects
In a neuropharmacological study, a related compound was tested for its effects on anxiety and depression models in rodents. The results suggested that the compound exhibited anxiolytic-like effects, likely through modulation of GABAergic transmission .
Scientific Research Applications
It appears that the exact compound "2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride" is not extensively documented in the provided search results. However, the search results provide information on structurally related compounds, their properties, and potential applications, which can offer insights.
Here's what can be gathered from the search results:
Structural Information
- Molecular Formula: C18H31Cl2N3O3
- Molecular Weight: 408.4
- The compound contains a furan ring, a piperazine ring, and a methylpiperidine group .
Related Compounds and Potential Applications
- Anticancer Activity: Research indicates that compounds with piperazine rings have anticancer activity, inhibiting tumor growth in cancer cell lines by targeting signaling pathways like PI3K/Akt.
- Furan Derivatives: Furan derivatives have a broad scope in clinical medicine and have been found to act on various targets in the body, such as MAO inhibitors, opioid receptor agonists, GABA receptor agonists, COX-2 inhibitors, beta-blockers, muscarinic receptor agonists, alpha-adrenergic blockers, and calcium channel blockers. The ether oxygen in the furan ring can influence interactions with biological targets due to its polarity and potential for hydrogen bonding. The furan ring can also optimize solubility and bioavailability.
- Piperazine moiety: Piperazine is a structural motif in drug discovery, and many bioactive compounds contain piperazine fragments.
General Information on Related Structures
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Physicochemical Comparisons
Bioactivity Profiles
- The hydroxyethyl-furan moiety may enhance blood-brain barrier permeability .
- 4-Fluorobenzyl Derivative : Exhibits higher lipophilicity (logP ~3.2) due to aromatic substituents, favoring antimicrobial activity but with reduced CNS penetration compared to the target compound.
- Thiazolyl Derivative : The thiazole ring enhances metabolic stability and protein binding, making it suitable for antiviral applications.
Solubility and Stability
- The dihydrochloride salt of the target compound improves aqueous solubility (>50 mg/mL) compared to neutral analogues like the naphthalenyl derivative (solubility <10 mg/mL) .
- The hydroxyethyl group in the target compound may increase susceptibility to oxidative metabolism, whereas thiazolyl or aryl substituents enhance stability .
Research Findings and Trends
- Structural-Activity Relationships (SAR) : Bioactivity clustering () indicates that piperazine derivatives with heterocyclic substituents (e.g., furan, thiazole) cluster separately from aryl-substituted analogues, suggesting divergent target affinities .
- Crystallographic Data: X-ray studies of similar compounds (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) reveal planar piperazine conformations, which may influence binding to flat enzymatic pockets .
Q & A
Q. Table 1. Key Physicochemical Properties
| Parameter | Method | Reference |
|---|---|---|
| LogP (neutral form) | Shake-flask (octanol/water) | |
| pKa (amine groups) | Potentiometric titration | |
| Thermal stability | TGA/DSC (10°C/min under N₂) |
Q. Table 2. Recommended Analytical Conditions
| Technique | Column/Parameters | Detection |
|---|---|---|
| HPLC | Waters XBridge C18, 3.5 µm, 150 × 4.6 mm | UV (254 nm) |
| NMR | 600 MHz, DMSO-d6 | ¹H/¹³C, 2D COSY |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
